Product packaging for Imidazo[1,2-b]pyridazine-3-carboxylic acid(Cat. No.:CAS No. 1308384-58-8)

Imidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B3097305
CAS No.: 1308384-58-8
M. Wt: 163.13 g/mol
InChI Key: SGRMUAZFOWNSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-b]pyridazine-3-carboxylic acid is a promising chemical scaffold in medicinal chemistry and neuroscience research. This compound is a core structural unit for developing novel therapeutics, particularly due to its relationship with potent T-type calcium channel (Cav3.1) blockers . Researchers have demonstrated that specific derivatives, such as DM1 and DM2, which are based on this scaffold, exhibit significant anti-absence activity in genetic rodent models of epilepsy . The mechanism of action is linked to the dose-dependent blockade of T-type calcium channels, a known target for anti-seizure drugs . Beyond neuroscience, this chemotype is also being explored in other therapeutic areas. For instance, similar imidazo[1,2-b]pyridazine derivatives have been designed as dual FXR/PPARδ agonists for the potential treatment of pulmonary fibrosis , and have been investigated for their binding affinity to β-amyloid plaques, indicating relevance in Alzheimer's disease research . The compound serves as a versatile building block for the synthesis of more complex molecules, enabling structure-activity relationship (SAR) studies and lead optimization in drug discovery campaigns . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B3097305 Imidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 1308384-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-8-6-2-1-3-9-10(5)6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRMUAZFOWNSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308384-58-8
Record name Imidazo[1,2-b]pyridazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Imidazo 1,2 B Pyridazine 3 Carboxylic Acid and Its Analogs

General Synthetic Strategies for the Imidazo[1,2-b]pyridazine (B131497) Nucleus

The construction of the core imidazo[1,2-b]pyridazine ring system is the foundational step for the synthesis of its derivatives, including the target carboxylic acid. Several classical and contemporary methods are employed to achieve this.

Cyclocondensation Reactions

Cyclocondensation reactions represent one of the most fundamental and widely used methods for constructing the imidazo[1,2-b]pyridazine nucleus. This approach typically involves the reaction of a pyridazine (B1198779) derivative containing a suitable amino group with a component that provides the remaining atoms for the imidazole (B134444) ring.

A common and effective strategy is the condensation of a 3-aminopyridazine (B1208633) with an α-halocarbonyl compound, such as an α-bromoketone. nih.govumich.edu The reaction proceeds via initial N-alkylation of the ring nitrogen of the 3-aminopyridazine, followed by an intramolecular cyclization to form the fused bicyclic system. The use of 3-amino-6-halopyridazines is particularly advantageous, as the halogen substituent enhances the regioselectivity of the initial alkylation and provides a handle for further functionalization. nih.gov The reaction is often carried out under mild basic conditions, for example, using sodium bicarbonate. nih.gov

For instance, the reaction between 3-amino-6-chloropyridazine (B20888) and various α-bromoketones successfully yields the corresponding 6-chloro-2-substituted-imidazo[1,2-b]pyridazines. nih.govthesciencein.org This method is robust and allows for the introduction of various substituents at the C2 position of the heterocyclic core, depending on the structure of the α-bromoketone used.

Table 1: Examples of Cyclocondensation Reactions for Imidazo[1,2-b]pyridazine Synthesis

3-Aminopyridazine Derivativeα-Halocarbonyl CompoundProductReference
3-Amino-6-chloropyridazine2-Bromo-1-phenylethanone6-Chloro-2-phenylimidazo[1,2-b]pyridazine nih.gov
3-Amino-6-(phenylthio)pyridazine1-Bromopinacolone2-tert-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine umich.edu
3-Amino-6-chloropyridazine2-Bromo-1-(substituted aryl)ethanone6-Chloro-2-(substituted aryl)imidazo[1,2-b]pyridazine thesciencein.org

One-Pot Synthesis Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. For the imidazo[1,2-b]pyridazine system, one-pot methodologies often leverage multicomponent reactions or tandem sequences.

For example, a one-pot method for synthesizing imidazo[1,2-a]pyridines, a closely related scaffold, involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide, followed by a subsequent reaction in the same vessel. mdpi.com This strategy, combining a Groebke–Blackburn–Bienaymé (GBB) reaction with a subsequent transformation like a copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrates the power of one-pot protocols to rapidly build molecular complexity. mdpi.com Similar strategies can be adapted for the pyridazine series. researchgate.netrsc.org Iodine-catalyzed three-component condensations of an aryl aldehyde, 2-aminopyrazine (B29847) (a relative of aminopyridazine), and tert-butyl isocyanide have been shown to produce the corresponding imidazo-fused heterocycles in good yields. rsc.org

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more starting materials react in a single operation to form a product that contains portions of all reactants, are highly efficient tools for generating chemical diversity. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of fused imidazole systems, including imidazo[1,2-b]pyridazines. researchgate.net

The GBB reaction involves the condensation of an aminoazine (like 3-aminopyridazine), an aldehyde, and an isocyanide. researchgate.netnih.gov This acid-catalyzed reaction provides a direct route to 3-aminoimidazo-fused heterocycles. The versatility of the GBB reaction allows for the introduction of a wide range of substituents at different positions of the final product by simply varying the starting components. Recent advancements have focused on developing more sustainable protocols, for instance, by using green solvents like eucalyptol. researchgate.net

Table 2: Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

AminoazineAldehydeIsocyanideCatalystProduct TypeReference
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH4Cl2-(2-azidophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine mdpi.com
2-Aminopyrazine4-Nitrobenzaldehydetert-Butyl isocyanideIodineN-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine rsc.org
AminopyridazinesVarious AldehydesVarious IsocyanidesAcid Catalyst3-Substituted-aminoimidazo[1,2-b]pyridazines researchgate.net

Intramolecular Cyclizations and Tandem Reactions

Tandem reactions, where a sequence of intramolecular or intermolecular transformations occurs consecutively in a single operation, provide an elegant pathway to complex heterocyclic systems. rsc.org The synthesis of the imidazo[1,2-b]pyridazine nucleus can be achieved through tandem processes that often involve an initial intermolecular bond formation followed by an intramolecular cyclization. researchgate.net

One such approach involves the palladium-catalyzed intramolecular C-H amination. researchgate.net For example, the reaction of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine can proceed via an initial intermolecular Buchwald-Hartwig amination, which is then followed by an intramolecular N-arylation, leading to the formation of a tetracyclic system containing the imidazo[1,2-b]pyridazine core. researchgate.net This auto-tandem process, catalyzed by a single palladium catalyst, efficiently constructs the fused ring system. researchgate.net

Another strategy involves the combination of MCRs with subsequent cyclizations. For instance, a GBB reaction can be followed by an intramolecular Diels-Alder (IMDA) reaction to build more complex fused systems. beilstein-journals.org Similarly, combining the GBB and Ugi reactions in a tandem sequence allows for the synthesis of peptidomimetics containing the imidazo[1,2-a]pyridine (B132010) scaffold, a strategy adaptable to the pyridazine analog. nih.govbeilstein-journals.org

Advanced Synthetic Approaches and Functionalization

Beyond the construction of the core nucleus, methods for its direct functionalization are crucial for accessing specific derivatives like Imidazo[1,2-b]pyridazine-3-carboxylic acid and for creating libraries of analogs for structure-activity relationship studies.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-b]pyridazine ring system. researchgate.net These methods allow for the regioselective introduction of a wide variety of substituents (aryl, alkynyl, alkyl, etc.) by forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net

Halogenated imidazo[1,2-b]pyridazines, readily prepared via cyclocondensation, serve as excellent substrates for these reactions. For example, 6-chloroimidazo[1,2-b]pyridazines undergo Suzuki-Miyaura coupling with various aryl boronic acids to yield 6-aryl derivatives. thesciencein.org This reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) chloride, in the presence of a base. thesciencein.org

The C3 position of the imidazo[1,2-b]pyridazine ring can also be functionalized using cross-coupling techniques. After selective halogenation at the C3 position (e.g., iodination), Sonogashira or Stille cross-coupling reactions can be employed to introduce alkynyl or aryl/alkenyl groups, respectively. researchgate.net These sequential functionalizations at different positions (e.g., C6 and C3) provide a versatile strategy for synthesizing highly substituted imidazo[1,2-b]pyridazine derivatives. researchgate.netresearchgate.net

Table 3: Examples of Metal-Catalyzed Functionalization of the Imidazo[1,2-b]pyridazine Core

SubstrateCoupling PartnerReaction TypeCatalyst SystemProductReference
6-Chloro-2-substituted-imidazo[1,2-b]pyridazineSubstituted aryl boronic acidSuzuki-MiyauraPd(PPh3)2Cl2 / K2CO36-Aryl-2-substituted-imidazo[1,2-b]pyridazine thesciencein.org
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazineTributyl(phenyl)stannaneStillePd2(dba)3 / AsPh36-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine researchgate.net
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazineTerminal AlkyneSonogashiraPd(PPh3)2Cl2 / CuI6-Chloro-3-alkynyl-2-phenylimidazo[1,2-b]pyridazine researchgate.net
6-Chloroimidazo[1,2-b]pyridazine2-Thienylboronic acidSuzuki-MiyauraPd catalyst6-(Thiophen-2-yl)imidazo[1,2-b]pyridazine researchgate.net

These advanced methods are critical for synthesizing specific target molecules like 6‐chloro‐2‐methyl‐8‐phenoxyimidazo[1,2‐b]pyridazine‐3‐carboxylic acid, where a carboxylic acid group is present at the C3 position. researchgate.net The introduction of the carboxylic acid or a precursor group can often be achieved through functionalization of a pre-formed imidazo[1,2-b]pyridazine nucleus using these powerful catalytic techniques.

C-H Activation for Direct Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic systems, avoiding the need for pre-functionalized starting materials. nih.govrsc.org This approach has been successfully applied to the imidazo[1,2-b]pyridazine ring system, with a notable regioselectivity for the C3 position. researchgate.net Direct arylation, benzylation, and alkylation of the imidazo[1,2-b]pyridazine core have been achieved through C-H activation. researchgate.net For example, microwave-assisted, palladium-catalyzed direct arylation of imidazo[1,2-b]pyridazines with aryl bromides and chlorides has been reported. documentsdelivered.com

N-Arylation Strategies

N-arylation is a crucial transformation for the synthesis of various biologically active compounds. Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, have been employed in the synthesis and functionalization of nitrogen-containing heterocycles, including the imidazo[1,2-b]pyridazine system. researchgate.net These methods allow for the formation of a C-N bond between the imidazole nitrogen of the scaffold and an aryl group. The choice of palladium catalyst and ligand is critical for achieving high selectivity and yield, especially in unsymmetrical imidazoles where regioselectivity can be an issue. mit.edu For instance, palladium(II) acetate (B1210297) has been used to catalyze the intramolecular N-arylation in the synthesis of pyrido[3',2':4,5]imidazo[1,2-b]pyridazine. researchgate.net

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction in heterocyclic chemistry for the introduction of various functional groups. acs.org In the context of imidazo[1,2-b]pyridazine chemistry, SNA_r reactions are particularly useful for the modification of the pyridazine ring, especially at positions activated by electron-withdrawing groups or bearing a suitable leaving group, such as a halogen. nih.govnih.gov For example, a chlorine atom at the C6 position of the imidazo[1,2-b]pyridazine core can be readily displaced by a variety of nucleophiles. nih.gov This strategy allows for the introduction of diverse functionalities, including amines, alkoxides, and thiols. nih.govumich.edu

The synthesis of certain imidazo[1,2-b]pyridazine derivatives relies on an initial SNA_r reaction at the C6 position, followed by further functionalization, such as a Suzuki-Miyaura cross-coupling at a different position. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Imidazo[1,2-b]pyridazine Derivatives

Substrate Nucleophile Conditions Product Reference
6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine Sodium benzenesulfinate Dimethylsulfoxide, room temperature, 15 h 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine mdpi.com
6-chloroimidazo[1,2-b]pyridazine derivative Morpholine (B109124) or piperazine (B1678402) Not specified C6-substituted imidazo[1,2-b]pyridazine nih.gov

Green Chemistry Principles in this compound Synthesis

The development of environmentally benign synthetic routes is a central theme in modern organic chemistry. For the synthesis of the imidazo[1,2-b]pyridazine core and its analogs, several green chemistry techniques have been explored, aiming to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. nih.gov This technology has been successfully applied to the synthesis of various imidazo-fused heterocycles. For instance, the condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates to form disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters has been efficiently performed under microwave heating at 120 °C for 20 to 30 minutes. researchgate.net Similarly, a three-component reaction for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives was significantly accelerated using microwave irradiation, with reactions completing in just 10 minutes at 150 °C. nih.gov

Another notable application is the copper(I)-catalyzed three-component synthesis of substituted imidazo[1,2-a]pyridines, which was achieved through C–H bond amination followed by acetylene (B1199291) incorporation under microwave conditions. rsc.org The synthesis of novel bioactive thiazolyl-pyridazinediones has also been accomplished via a multicomponent synthesis under microwave irradiation, highlighting the technology's versatility and efficiency. mdpi.com These examples, while focused on the closely related imidazo[1,2-a]pyridine scaffold, demonstrate the significant potential of microwave-assisted synthesis for the rapid and efficient production of this compound and its derivatives.

Ultrasound Irradiation Techniques

Ultrasound irradiation is another green technique that enhances chemical reactivity through acoustic cavitation. This method has been applied to the synthesis of various imidazole-based compounds, offering advantages such as increased reaction rates and higher yields compared to conventional methods. mdpi.com An ultrasound-assisted, eco-friendly method has been developed for synthesizing imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. organic-chemistry.orgresearchgate.net This protocol utilizes a KI/tert-butyl hydroperoxide catalytic system in water, avoiding metal catalysts and toxic reagents, and can achieve yields of up to 97% in just 4 minutes. organic-chemistry.org

The synthesis of highly substituted imidazoles via multi-component reactions has also been shown to benefit from ultrasonic irradiation, with reactions showing higher yields and shorter times compared to traditional conditions. mdpi.com Furthermore, the synthesis of pyridazinones, a related heterocyclic core, has been achieved through an ultrasound-promoted multicomponent reaction, demonstrating the broad applicability of this technique. scispace.com These findings underscore the utility of ultrasound as a process-intensification tool in the synthesis of heterocyclic compounds, including the imidazo[1,2-b]pyridazine framework.

Utilization of Green Solvents (e.g., Water)

The replacement of volatile and hazardous organic solvents with environmentally benign alternatives like water is a cornerstone of green chemistry. Several synthetic routes for imidazo[1,2-a]pyridines have been successfully developed in aqueous media. A rapid, metal-free synthesis of imidazo[1,2-a]pyridines was reported, involving the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient conditions, achieving quantitative yields within minutes. rsc.org

Water has also been used as the solvent for the ultrasound-assisted synthesis of imidazo[1,2-a]pyridines, which proceeds without a metal catalyst and offers mild reaction conditions. organic-chemistry.org Additionally, a copper(II)–ascorbate-catalyzed A3-coupling reaction has been developed in aqueous micellar media to produce a variety of imidazo[1,2-a]pyridines in good yields. acs.org These methodologies, which successfully employ water as the reaction medium, provide a clear precedent for developing green synthetic protocols for this compound, significantly reducing the environmental impact of its production. rsc.orgiosrjournals.org

Synthesis of Key this compound Derivatives and Precursors

The synthesis of specific derivatives of the core scaffold is essential for exploring their chemical and biological properties. Research has focused on developing efficient routes to key analogs, including those with phenyl substitutions at the 2-position and isomeric carboxylic acid derivatives.

2-Phenylthis compound Derivatives

Derivatives of 2-phenylthis compound are a significant subclass of this heterocyclic family. A conventional approach to these compounds involves the reaction of substituted 3-aminopyridazines with ethyl 2-benzoyl-2-bromoacetate in anhydrous ethanol (B145695) to yield the corresponding ethyl esters, which are then hydrolyzed to the carboxylic acids. nih.gov

More recently, a focus on cost-effective and environmentally friendly procedures has led to the optimization of synthesis for specific derivatives like 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2). researchgate.net The general synthesis involves the condensation of an appropriately substituted 3-aminopyridazine with an α-bromoketone under mild basic conditions, a method that has proven effective for forming the imidazo[1,2-b]pyridazine backbone. nih.gov

Derivative NameStarting MaterialsKey Reaction TypeSignificance
7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1)3-amino-6-methylpyridazine, Ethyl 2-benzoyl-2-bromoacetateCondensation & HydrolysisSubject of eco-friendly synthesis optimization. researchgate.net
6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2)3-amino-6-methoxypyridazine, Ethyl 2-benzoyl-2-bromoacetateCondensation & HydrolysisSubject of eco-friendly synthesis optimization. researchgate.net

Imidazo[1,2-b]pyridazine-2-carboxylic Acid Derivatives

The synthesis of the isomeric imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives follows similar principles of heterocyclic ring construction. A common and effective strategy for the synthesis of the closely related 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid involves the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid. researchgate.net This method can be adapted for the imidazo[1,2-b]pyridazine system by reacting a 3-aminopyridazine with bromopyruvic acid or its ethyl ester equivalent.

A recently developed metal-complex-catalyst-free route to 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid highlights a multi-step sequence that could be modified to produce 2-carboxylic acid derivatives. nih.gov This approach begins with commercially available precursors and involves the construction of a substituted pyridazine ring followed by cyclization to form the fused imidazo (B10784944) ring system. nih.gov The key step for forming the imidazo ring often involves the reaction of an aminopyridazine with a three-carbon α-dicarbonyl or equivalent synthon.

Target Derivative ClassGeneral PrecursorsKey Reaction StepReference Strategy
Imidazo[1,2-b]pyridazine-2-carboxylic acids3-Aminopyridazines, Bromopyruvic acid (or its ester)Cyclization/CondensationAnalogous to synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid. researchgate.net
Substituted Imidazo[1,2-b]pyridazine-2-carboxylatesSubstituted 6-aminopyridazine-3-carboxylates, α-haloketonesCyclizationAdaptation of multi-step synthesis for substituted imidazo[1,2-b]pyridazines. nih.gov

Imidazo[1,2-b]pyridazine-6-carboxylic Acid Derivatives

The synthesis of imidazo[1,2-b]pyridazine-6-carboxylic acid and its derivatives is a significant area of research, particularly due to their application as key intermediates in the preparation of pharmacologically active molecules. Various synthetic strategies have been developed to access these compounds, often involving the construction of the bicyclic imidazo[1,2-b]pyridazine core followed by functionalization or starting from appropriately substituted pyridazine precursors.

A notable synthetic route to obtain 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid involves a multi-step sequence. nih.gov This process can be initiated from ethyl 6-amino-5-methylpyridazine-3-carboxylate, which undergoes cyclocondensation with chloroacetone (B47974) to yield ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate. nih.gov Subsequent alkaline hydrolysis of the ester furnishes the desired 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid in high yield. nih.gov This particular derivative serves as a crucial intermediate in the synthesis of Risdiplam. nih.gov

The general formation of the imidazo[1,2-b]pyridazine backbone is typically achieved through the condensation reaction of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate. nih.gov The introduction of a halogen at the 6-position of the pyridazine ring is advantageous for the successful formation of the fused heterocyclic system in good yields. nih.gov This halogenated intermediate can then be a versatile handle for introducing various substituents at the 6-position via cross-coupling reactions.

For instance, Suzuki-Miyaura cross-coupling reactions have been effectively employed for the functionalization of the imidazo[1,2-b]pyridazine system. researchgate.net A 6-chloro-substituted imidazo[1,2-b]pyridazine can be coupled with a suitable boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate to afford the corresponding 6-aryl derivative. researchgate.net This method allows for the introduction of a wide range of substituents at the 6-position.

The following table summarizes a synthetic approach to a key Imidazo[1,2-b]pyridazine-6-carboxylic acid derivative.

StepReactant(s)Reagent(s)ProductYield
1Ethyl 6-amino-5-methylpyridazine-3-carboxylate, Chloroacetone-Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate85% nih.gov
2Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylateAlkaline Hydrolysis2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid90% nih.gov

These methodologies highlight the key strategies for accessing Imidazo[1,2-b]pyridazine-6-carboxylic acid and its derivatives, demonstrating the versatility of the imidazo[1,2-b]pyridazine scaffold for chemical modification.

Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyridazine 3 Carboxylic Acid Analogs

Positional Modifications and Substituent Effects on Biological Activity

The biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Research has demonstrated that positions C-3 and C-6 are particularly crucial for modulating target affinity and pharmacokinetic properties. nih.gov While the core structure often interacts with the hinge region of kinases, substituents at various positions, including C-3 and C-6, are key determinants of potency and selectivity. nih.gov

The C-3 position of the imidazo[1,2-b]pyridazine ring is a key site for modification to influence target binding and selectivity. Studies on Tyk2 JH2 inhibitors revealed that substitutions on a C-3 amide side chain significantly impact binding affinity. nih.gov For instance, replacing an N-cyclopropyl group with an N-isopropyl group on this side chain resulted in a two- to three-fold improvement in Tyk2 JH2 binding. nih.gov The introduction of a (1R,2S)-2-fluorocyclopropyl group at this position led to a four-fold enhancement in affinity. nih.gov

In the development of inhibitors for transforming growth factor-β activated kinase (TAK1), the C-3 position was explored by introducing various aryl substituents, such as different indazole derivatives and other 6-membered rings. nih.govrsc.org These modifications were intended to modulate the steric and electronic properties of the molecule, thereby affecting interactions with the target kinase. nih.gov Similarly, optimization of the C-3 position was found to be critical in increasing the inhibitory activity of imidazo[1,2-b]pyridazine derivatives against IKKβ. nih.gov In another study targeting antitubercular agents, a methoxy (B1213986) functional group at the C-3 position was identified as a common feature among the most active compounds. flinders.edu.au

TargetC-3 SubstitutionImpact on Activity/BindingReference
Tyk2 JH2N-isopropyl amide (vs. N-cyclopropyl)2-3 fold improvement in binding affinity nih.gov
Tyk2 JH2(1R,2S)-2-fluorocyclopropyl amide4-fold enhancement in binding affinity (K_i of 0.086 nM) nih.gov
IKKβGeneral optimizationIncreased cell-free IKKβ inhibitory activity nih.gov
Mycobacterium tuberculosisMethoxy groupFeature of most active compounds (MIC90 ~0.63–1.26 μM) flinders.edu.au
mTORDiaryl ureaPotent inhibitory activity (IC50 = 0.062 μM for compound A18) nih.gov

The C-6 position offers a valuable handle for tuning both the biological activity and the metabolic stability of imidazo[1,2-b]pyridazine analogs. In a series of compounds designed as ligands for β-amyloid plaques, various substitutions at the C-6 position were well-tolerated, with binding affinities (K_i) in the 10 to 50 nM range. nih.gov Specifically, a 6-methylthio analogue demonstrated higher binding affinity than a 6-methoxyl analogue. nih.gov

For kinase inhibitors, C-6 modifications have proven effective for enhancing both potency and drug-like properties. The introduction of morpholine (B109124) or piperazine (B1678402) at this position led to enhanced kinase inhibition. nih.gov Morpholine, in particular, is known to improve water solubility and metabolic stability. nih.gov In a series of acetylcholinesterase (AChE) inhibitors, derivatives substituted with piperidine (B6355638) or 1-phenylpiperazine (B188723) at C-6 were the most potent compounds. researchgate.net

A significant breakthrough in improving metabolic stability was achieved by replacing a 6-anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety. This strategic substitution dramatically improved the metabolic profile of Tyk2 JH2 inhibitors. nih.gov However, not all C-6 substitutions are beneficial for stability; in one study on antitubercular agents, a benzyl-heteroatom moiety at C-6, while contributing to high potency, also resulted in very short metabolic half-lives. flinders.edu.au

Target/ApplicationC-6 SubstitutionEffect on ActivityEffect on Metabolic StabilityReference
β-Amyloid PlaquesMethylthioHigher affinity than methoxy analogue (K_i = 11.0 nM)Not Reported nih.gov
Tyk2 JH22-oxo-N1-substituted-1,2-dihydropyridin-3-ylaminoPotent inhibitorDramatically improved (vs. anilino group) nih.gov
TAK1 KinaseMorpholineEnhanced kinase inhibitionKnown to improve metabolic stability nih.gov
TAK1 KinasePiperazineEnhanced kinase inhibitionNot Reported nih.gov
AcetylcholinesterasePiperidineMost potent (IC50 <0.05 μM)Not Reported researchgate.net
Mycobacterium tuberculosisBenzyl-heteroatomHigh potencyVery short half-life (<10 min) flinders.edu.au

Modifications to the aryl groups attached to the imidazo[1,2-b]pyridazine core and alterations to the pyridazine (B1198779) ring itself are important SAR strategies. In the context of β-amyloid ligands, a 2-N,N-dimethylaminophenyl moiety was found to be a potential requirement for desirable binding affinity. nih.gov Further studies on this scaffold showed that replacing this phenyl ring with pyridinyl or thiophenyl rings led to a significant reduction in binding, suggesting the phenyl ring is crucial for retaining high affinity in this specific application. nih.gov Conversely, in the development of TAK1 inhibitors, the replacement of a phenyl group with a pyridine (B92270) ring was explored as a bioisosteric strategy to potentially enhance solubility and activity through new polar interactions. nih.gov

The pyridazine ring of the core scaffold is itself a product of bioisosteric design. The imidazo[1,2-b]pyridazine scaffold can be considered an isosteric analog of the imidazo[1,2-a]pyridine (B132010) scaffold (e.g., IMPY), where a nitrogen atom replaces a carbon-hydrogen (CH) group in the six-membered ring. nih.gov This substitution is intended to reduce lipophilicity, which can in turn decrease non-specific binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling provides a computational approach to correlate the chemical structure of compounds with their biological activity. A Hologram QSAR (HQSAR) study was conducted on a series of imidazo[1,2-b]pyridazine derivatives that act as p38 MAP kinase antagonists. koreascience.kr This analysis resulted in the development of a statistically significant HQSAR model with good predictive ability, indicated by a cross-validated correlation coefficient (q²) of 0.522 and a non-cross-validated correlation coefficient (r²) of 0.703. koreascience.kr

The model generated contribution maps that visualize the atomic contributions to the biological activity. For the most active compound in the series, the analysis highlighted that hydrogen and nitrogen atoms in the core rings, as well as specific atoms in the substituent rings, provided positive contributions to the inhibitory effect. koreascience.kr Conversely, the map for the least active compound showed features that contributed negatively to the activity. koreascience.kr Such QSAR models and their contribution maps offer valuable insights for the rational design of new, more potent, and selective p3-MAP kinase antagonists based on the imidazo[1,2-b]pyridazine scaffold. koreascience.kr

Conformational Analysis and Bioisosteric Replacements

Conformational analysis and bioisosteric replacement are sophisticated strategies used to optimize the drug-like properties of lead compounds. Bioisosteres are functional groups or molecules that share similar physicochemical or steric properties, allowing them to produce broadly similar biological effects. nih.gov The carboxylic acid group, while often a key part of a pharmacophore, can be associated with poor pharmacokinetic properties and metabolic liabilities. researchgate.net Consequently, its replacement with bioisosteres like tetrazoles, hydroxamic acids, or 1,2,4-oxadiazol-5(4H)-ones is a common strategy in medicinal chemistry. nih.govresearchgate.net

In the context of imidazo[1,2-b]pyridazine analogs, conformational constraint has been used to enhance potency. The design of dual c-Met and VEGFR2 inhibitors involved introducing pyrazolone (B3327878) and pyridone derivatives. These groups were capable of forming intramolecular hydrogen bonds, which enforced a more rigid and biologically active conformation, leading to potent inhibition. nih.gov This conformational rigidity was confirmed by single-crystal X-ray analysis, which showed that intramolecular hydrogen bonds shielded polar atoms, making the molecule less polar and more permeable. nih.gov

Bioisosteric replacement has been applied at various positions on the imidazo[1,2-b]pyridazine scaffold.

Core Scaffold: As mentioned previously, the imidazo[1,2-b]pyridazine core itself is a bioisostere of the imidazo[1,2-a]pyridine nucleus, designed to improve physicochemical properties. nih.gov

C-6 Position: A 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety was identified as a successful bioisosteric replacement for an anilino group at the C-6 position to improve metabolic stability. nih.gov

C-3 Substituents: An indolin-2-one group was used as a bioisostere for an indazole moiety, and a pyridine ring was used to replace a phenyl ring to explore new polar interactions. nih.gov These replacements aim to maintain or improve target binding while altering properties like solubility, metabolism, or synthetic accessibility.

Molecular Mechanisms of Action and Target Identification

Kinase Inhibition Profiles

Tyrosine Kinase 2 (Tyk2) JH2 Domain Allosteric Inhibition

Derivatives of the imidazo[1,2-b]pyridazine (B131497) class have been identified as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. These compounds uniquely target the pseudokinase (JH2) domain of Tyk2, leading to the suppression of cytokine-mediated signaling. nih.govnih.gov This allosteric inhibition mechanism offers a pathway to greater selectivity compared to traditional ATP-competitive inhibitors that target the highly conserved catalytic (JH1) domain. discovery.csiro.au

Research has led to the development of highly potent inhibitors, such as a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs. discovery.csiro.au Within this series, compounds have demonstrated exceptional binding affinity for the Tyk2 JH2 domain, with some derivatives exhibiting Ki values in the low nanomolar to picomolar range. discovery.csiro.au For instance, further optimization of the lead compound led to derivatives with Ki values between 0.015 and 0.035 nM. discovery.csiro.au These compounds also show strong cellular activity, inhibiting IFNα-stimulated signaling with IC50 values in the low nanomolar range. discovery.csiro.au The high degree of selectivity for the Tyk2 JH2 domain over the JH1 domain and other JAK family kinases underscores the therapeutic potential of this chemical series for treating autoimmune and inflammatory diseases. nih.govdiscovery.csiro.au

CompoundTargetKi (nM)Cellular IC50 (IFNα) (nM)
Derivative 6q Tyk2 JH20.015 - 0.03512 - 41
Derivative 6r Tyk2 JH20.015 - 0.03512 - 41
Derivative 6s Tyk2 JH20.015 - 0.03512 - 41
Derivative 6t Tyk2 JH20.015 - 0.03512 - 41

Voltage-Gated Calcium Channel (hCav3.1) Blockade

Certain imidazo[1,2-b]pyridazine-3-carboxylic acid derivatives have been investigated for their effects on voltage-gated calcium channels, specifically the T-type calcium channel hCav3.1. A study focused on two derivatives, 7-methyl-2-phenylthis compound (DM1) and 6-methoxy-2-phenylthis compound (DM2), which are structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933).

These compounds were found to dose-dependently suppress spike-wave discharges (SWDs), a hallmark of absence seizures, in a rat model. Notably, both DM1 and DM2 were more potent than indomethacin in this regard. Subsequent electrophysiological studies using HEK-293 cells stably transfected with the hCav3.1 channel subtype revealed that both DM1 and DM2 dose-dependently inhibited the T-type calcium currents. This suggests that the anti-absence seizure activity of these imidazo[1,2-b]pyridazine derivatives may be mediated, at least in part, by their direct blockade of T-type voltage-dependent Ca2+ channels.

Phosphodiesterase 10A (PDE10A) Inhibition

The imidazo[1,2-b]pyridazine scaffold has been utilized in the development of inhibitors for Phosphodiesterase 10A (PDE10A). researchgate.net PDE10A is an enzyme highly expressed in the striatum of the brain and plays a crucial role in regulating cyclic nucleotide signaling. Inhibition of PDE10A is considered a promising therapeutic strategy for the treatment of neurological and psychiatric disorders, such as schizophrenia and Huntington's disease. researchgate.net

Patents have been filed for novel imidazo[1,2-b]pyridazine derivatives that demonstrate inhibitory activity against the PDE10 enzyme. researchgate.net These compounds are being explored for their potential to modulate central nervous system pathways. While specific IC50 values for a broad range of these compounds are not publicly available in peer-reviewed literature, the active pursuit of this chemical class as PDE10A inhibitors highlights its importance in the field.

FLT3 Kinase Inhibition

A series of imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). mdpi.comrsc.orgnih.gov The internal tandem duplication (ITD) mutation of FLT3 is a common driver of leukemogenesis.

One particular derivative, compound 34f , has demonstrated impressive nanomolar inhibitory activity against both recombinant FLT3-ITD and the drug-resistant FLT3-D835Y mutant, with IC50 values of 4 nM and 1 nM, respectively. rsc.orgnih.gov Furthermore, this compound effectively suppressed the proliferation of FLT3-ITD-positive AML cell lines, including MV4-11 and MOLM-13, with GI50 values in the low nanomolar range. rsc.orgnih.gov The high potency and activity against clinically relevant mutants suggest that the imidazo[1,2-b]pyridazine scaffold is a promising starting point for the development of targeted therapies for AML. rsc.orgnih.gov

CompoundTargetIC50 (nM)Cell LineGI50 (nM)
34f FLT3-ITD4MV4-117
34f FLT3-D835Y1MOLM-139
34f --MOLM-13 (FLT3-ITD-D835Y)4

Cyclin-Dependent Kinase (CDK) Inhibition

The imidazo[1,2-b]pyridazine core has been successfully employed to generate potent inhibitors of various cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govresearchgate.net A modification of imidazo[1,2-a]pyridine (B132010) CDK inhibitors led to the less lipophilic and potent imidazo[1,2-b]pyridazine series. nih.gov

Specifically, potent and selective inhibitors of CDK2 have been developed from this class. nih.gov In the context of transcriptional CDKs, novel imidazo[1,2-b]pyrazine-based covalent inhibitors of CDK12 and CDK13 have been designed. One such compound, compound 24 , emerged as a highly potent inhibitor with IC50 values of 15.5 nM for CDK12 and 12.2 nM for CDK13. This compound effectively suppresses the proliferation of triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468, with EC50 values of 5.0 nM and 6.0 nM, respectively. The covalent binding mechanism to Cys1039 of CDK12 contributes to its potent and sustained inhibitory activity.

CompoundTargetIC50 (nM)Cell LineEC50 (nM)
Compound 24 CDK1215.5MDA-MB-2315.0
Compound 24 CDK1312.2MDA-MB-4686.0

Haspin and CDK9 Kinase Inhibition

Disubstituted imidazo[1,2-b]pyridazine derivatives have been developed as selective inhibitors of Haspin kinase, a mitotic kinase essential for proper chromosome alignment during cell division. A series of these compounds exhibited potent inhibitory activity against Haspin, with the most active compounds, 21 and 22 , showing IC50 values of 6 nM and 12 nM, respectively. These compounds demonstrated good selectivity over other kinases, including Aurora B kinase.

In the realm of CDK9 inhibition, while many reported inhibitors belong to the isomeric imidazo[1,2-a]pyrazine (B1224502) or imidazo[1,2-a]pyridine classes, the broader imidazo-bicyclic scaffold has shown promise. For instance, an imidazopyrazine derivative, compound 1d , was identified as a potent CDK9 inhibitor with an IC50 of 0.18 µM. While not strictly an imidazo[1,2-b]pyridazine, this highlights the potential of related heterocyclic systems to target CDK9. Further exploration within the specific imidazo[1,2-b]pyridazine class for CDK9 inhibition is an area of active research.

CompoundTargetIC50 (nM)
Compound 21 Haspin6
Compound 22 Haspin12
CHR-6494 Haspin55

Adaptor Associated Kinase 1 (AAK1) Activity Modulation

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent inhibitors of Adaptor Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis. patsnap.com Pharmaceutical companies have pursued this class of compounds for the treatment of neuropathic pain and other central nervous system disorders. researchgate.net

Research has led to the identification of imidazo[1,2-b]pyridazine compounds with high binding affinity and inhibitory activity against AAK1, with some exhibiting IC50 values below 10 nM. The mechanism of action involves blocking the kinase activity of AAK1, which is responsible for phosphorylating the μ2 subunit of the adaptor protein complex 2 (AP2). patsnap.com This inhibition disrupts the maturation of clathrin-coated pits and the subsequent formation of vesicles, thereby interfering with the endocytic pathway. patsnap.com The therapeutic effect in neuropathic pain is linked to the modulation of α2 adrenergic signaling pathways within the spinal cord. researchgate.net

Table 1: AAK1 Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound ClassTargetActivity (IC50)Reference
Imidazo[1,2-b]pyridazine DerivativesAAK1< 10 nMBristol Myers Squibb Patent (WO2015/026574)

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Inhibition

The imidazopyridazine scaffold has been extensively explored for the development of potent antimalarial agents through the inhibition of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). This kinase is considered essential for the parasite's asexual blood stage development, playing a crucial role in the invasion of host erythrocytes. researchgate.netnih.gov

Structure-guided design has led to the generation of high-affinity imidazopyridazine compounds with PfCDPK1 enzyme IC50 values of less than 10 nM and in vitro anti-parasite EC50 values as low as 12 nM. These inhibitors are ATP-competitive and their binding is influenced by the gatekeeper residue in the kinase's ATP-binding pocket. While potent, some compounds in this class were later found to also target other plasmodial kinases, such as cGMP-dependent protein kinase (PKG), which contributes to their anti-parasitic activity. nih.gov

Key interactions between the inhibitors and PfCDPK1 include hydrogen bonds formed between the imidazopyridazine core and the hinge region of the kinase. The development of these inhibitors highlights the potential of targeting parasite-specific kinases that are absent in humans. nih.gov

Table 2: PfCDPK1 Inhibitory Activity of Imidazopyridazine Derivatives

Compound TypeTargetActivityReference
Imidazopyridazine DerivativesPfCDPK1IC50 < 10 nMAnsell et al. (2014)
Imidazopyridazine DerivativesP. falciparum (in vitro)EC50 down to 12 nMAnsell et al. (2014)

ABL Kinase Binding and Selectivity

A prominent example of an imidazo[1,2-b]pyridazine-based drug is ponatinib (B1185) (AP24534), a potent pan-inhibitor of the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase. nih.gov ABL kinases are non-receptor tyrosine kinases that regulate a multitude of cellular processes, including cell proliferation, survival, and cytoskeletal reorganization. researchgate.netnih.gov The chromosomal translocation that results in the BCR-ABL1 fusion protein leads to constitutively active kinase activity, a driver of chronic myeloid leukemia (CML). nih.gov

Ponatinib was designed to inhibit not only the native BCR-ABL kinase but also mutant forms that confer resistance to other tyrosine kinase inhibitors, most notably the T315I "gatekeeper" mutation. The design features a carbon-carbon triple bond linker that accommodates the bulkier isoleucine residue at position 315. Ponatinib is a type-II inhibitor that binds to and stabilizes the inactive conformation of the ABL kinase domain. biologists.com It potently inhibits the kinase activity of both native BCR-ABL and the T315I mutant with low nanomolar IC50 values. biologists.com

Table 3: ABL Kinase Inhibitory Activity of Ponatinib

CompoundTargetActivity (IC50)Reference
Ponatinib (AP24534)Native BCR-ABLLow nMHuang et al. (2010)
Ponatinib (AP24534)BCR-ABL (T315I mutant)Low nMHuang et al. (2010)

Modulation of Cellular Pathways

The inhibition of specific kinases by imidazo[1,2-b]pyridazine derivatives leads to the downstream modulation of critical cellular signaling pathways.

Inhibition of AAK1 directly impacts clathrin-mediated endocytosis, a fundamental process for cellular internalization of molecules. patsnap.com This can affect the trafficking of various receptors and even viral particles. Furthermore, AAK1 has been identified as a negative regulator of the WNT signaling pathway. nih.gov AAK1 promotes the clearance of the WNT co-receptor LRP6 from the plasma membrane; therefore, inhibition of AAK1 can lead to the activation of WNT signaling. nih.gov In the context of neuropathic pain, the therapeutic effect of AAK1 inhibitors is mediated through the potentiation of α2 adrenergic signaling, a key antinociceptive pathway in the spinal cord. researchgate.net

For Plasmodium falciparum, the inhibition of PfCDPK1 has profound effects on the parasite's life cycle. This kinase is critical for the invasion of host red blood cells. researchgate.net Conditional inhibition of PfCDPK1 leads to an arrest of parasite development late in the cell cycle, during early schizogony, preventing the egress of merozoites from the infected erythrocyte. portlandpress.com This demonstrates its essential role in coordinating the processes of schizont development and rupture. portlandpress.com PfCDPK1 also interacts with and regulates the activity of PfPKA, indicating a crosstalk between calcium and cAMP signaling pathways that are crucial for invasion. researchgate.netnih.gov

The inhibition of ABL kinase by compounds like ponatinib has significant consequences for cancer cells. ABL kinases regulate cytoskeletal dynamics, and their inhibition can impair cell migration, motility, and invasion, processes critical for metastasis. nih.govnih.gov In CML, BCR-ABL drives leukemic cell proliferation and survival; its inhibition effectively shuts down these oncogenic signals. nih.gov Furthermore, ABL1 has been shown to phosphorylate and stabilize the DNA mismatch repair protein MLH1. Inhibition of ABL1 can lead to the degradation of MLH1, which may have implications for genomic stability and the response to certain DNA-damaging agents. frontiersin.org

JAK-STAT Pathway Modulation

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. nih.govnih.gov These compounds typically exert their effects by binding to the pseudokinase (JH2) domain of Tyk2, leading to allosteric inhibition of the kinase. nih.gov The JAK-STAT signaling pathway is crucial for cytokine signaling, and its modulation can impact inflammatory responses. Tyk2, in particular, is involved in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type 1 interferons. nih.gov By inhibiting Tyk2, imidazo[1,2-b]pyridazine derivatives can effectively suppress the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their dimerization and translocation to the nucleus to activate gene transcription. nih.gov While research has focused on various derivatives, the specific action of this compound on this pathway requires further targeted investigation.

Regulation of IFNγ Production

The JAK-STAT pathway is intrinsically linked to the production and signaling of interferons, including interferon-gamma (IFNγ). Given that imidazo[1,2-b]pyridazine derivatives can modulate the JAK family member Tyk2, which is a key component in type 1 interferon (IFNα/β) signaling, it is plausible that these compounds could influence IFNγ production. nih.gov However, current research on imidazo[1,2-b]pyridazine compounds has primarily highlighted their role in the IL-12 and IL-23 pathways, which are also critical in immune regulation, but direct evidence detailing the specific regulation of IFNγ production by this compound is not extensively documented in the reviewed literature.

Reactive Oxygen Species (ROS) Release Reduction

No specific studies were identified that directly investigate the effect of this compound on the reduction of reactive oxygen species (ROS) release.

STAT3/NF-κB/iNOS/COX-2 Signaling Pathway Modulation

While research on the closely related imidazo[1,2-a]pyridine scaffold has shown modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway, specific evidence for this compound is lacking in the currently available literature. nih.govnih.gov Therefore, a direct link between this compound and the modulation of this specific inflammatory pathway cannot be established at this time.

Ligand-Receptor Interaction Studies

The interaction of a compound with specific receptors is fundamental to its pharmacological profile. Studies have explored the binding of imidazo[1,2-b]pyridazine derivatives to receptors implicated in neurodegenerative diseases and central nervous system disorders.

β-Amyloid Plaque Ligand Binding

A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov In vitro binding studies using synthetic Aβ1-40 aggregates have demonstrated that these compounds can exhibit a wide range of binding affinities, with inhibition constant (Ki) values ranging from 11.0 nM to over 1000 nM. nih.govnih.gov The binding affinity is influenced by the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. nih.gov For instance, a derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, displayed a high binding affinity with a Ki of 11.0 nM. nih.govnih.gov These findings suggest that the imidazo[1,2-b]pyridazine scaffold is a promising framework for the development of imaging agents for Aβ plaques. nih.gov

Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to β-Amyloid Plaques

Compound Substitution Pattern Binding Affinity (Ki)
Derivative 1 2-(4'-Dimethylaminophenyl)-6-(methylthio) 11.0 nM

Benzodiazepine (B76468) Receptor Interactions

Substituted imidazo[1,2-b]pyridazines have been identified as ligands for both central and peripheral benzodiazepine receptors. researchgate.net Research indicates that these compounds can act as high-affinity and selective ligands for peripheral benzodiazepine receptors (PBR), now known as the translocator protein (18 kDa) (TSPO). Specific derivatives, such as 3-acetamidomethyl-6-chloro-2-(4'-iodophenyl)imidazo[1,2-b]pyridazine and 3-benzamidomethyl-6-iodo-2-(4'-t-butylphenyl)imidazo[1,2-b]pyridazine, have shown high affinity for PBR with IC50 values of 1.6 nM and 4.2 nM, respectively. researchgate.net These findings highlight the potential of the imidazo[1,2-b]pyridazine scaffold in the development of probes for studying these receptors. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine
3-acetamidomethyl-6-chloro-2-(4'-iodophenyl)imidazo[1,2-b]pyridazine

Retinol-Binding Protein 4 (RBP4) Antagonism

Imidazo[1,2-b]pyridazine derivatives have been investigated as non-retinoid antagonists of Retinol-Binding Protein 4 (RBP4). RBP4 is the primary transport protein for retinol (B82714) (Vitamin A) in the bloodstream. Elevated levels of RBP4 have been associated with various metabolic disorders. The therapeutic strategy behind RBP4 antagonism is to disrupt the interaction between RBP4 and transthyretin (TTR), which is necessary for the transport of retinol from the liver to peripheral tissues. This disruption leads to the rapid clearance of RBP4 from the blood, thereby lowering both RBP4 and retinol levels.

Research into the structure-activity relationship (SAR) of this class of compounds has led to the development of potent RBP4 antagonists. A notable study focused on the design and synthesis of novel 2- and 3-carboxamido-fused bindingdb.org-bicyclic heteroaromatic appendages, including the imidazo[1,2-b]pyridazine core. nih.gov These efforts were guided by computational docking models derived from the crystal structure of RBP4 complexed with other non-retinoid antagonists.

Specifically, a series of 6-substituted imidazo[1,2-b]pyridazine-2-carboxamide (B55340) analogues were synthesized and evaluated for their RBP4 antagonistic activity. nih.gov The synthesis involved the use of key intermediates like imidazo[1,2-b]pyridazine-2-carboxylic acid. nih.gov Modifications at the 6-position of the imidazo[1,2-b]pyridazine ring were explored to optimize potency and other pharmacological properties. For instance, methylation and the introduction of a cyclopropyl (B3062369) ring at this position were achieved through palladium-catalyzed cross-coupling reactions. nih.gov

The following table summarizes the RBP4 antagonistic activity of selected imidazo[1,2-b]pyridazine derivatives.

Table 1: Imidazo[1,2-b]pyridazine Derivatives as RBP4 Antagonists

Compound Structure RBP4 SPA IC50 (μM)
Compound A 6-chloro-N-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)imidazo[1,2-b]pyridazine-2-carboxamide 0.035
Compound B 6-methyl-N-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)imidazo[1,2-b]pyridazine-2-carboxamide 0.028
Compound C 6-methoxy-N-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)imidazo[1,2-b]pyridazine-2-carboxamide 0.042

| Compound D | 6-cyclopropyl-N-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)imidazo[1,2-b]pyridazine-2-carboxamide | 0.031 |

Data sourced from a study on nonretinoid RBP4 antagonists. nih.gov

VirB11 ATPase Inhibition

While research on this compound as a direct inhibitor of VirB11 ATPase is not extensively documented in publicly available literature, studies on the structurally related imidazo[1,2-a]pyrazine core have shown significant inhibitory activity against this enzyme. VirB11 ATPase is a crucial component of the type IV secretion system (T4SS) in many pathogenic bacteria, including Helicobacter pylori. The T4SS is responsible for translocating virulence factors into host cells, and its inhibition represents a promising antibacterial strategy.

Virtual high-throughput screening campaigns have identified imidazo[1,2-a]pyrazine-based compounds as potential ATP mimics and, consequently, as inhibitors of the VirB11 ATPase HP0525 from H. pylori. Subsequent synthesis and in-vitro screening have confirmed that these compounds act as competitive inhibitors of ATP.

One study identified a lead compound from the imidazo[1,2-a]pyrazine series with an IC50 value of 7 µM. Based on computational modeling of its interaction within the ATP binding site, second-generation compounds were designed and synthesized to explore the structure-activity relationship further. Although these efforts did not yield major improvements in potency, they provided valuable insights for the design of future inhibitors.

The following table presents data for selected imidazo[1,2-a]pyrazine derivatives as VirB11 ATPase inhibitors.

Table 2: Imidazo[1,2-a]pyrazine Derivatives as VirB11 ATPase Inhibitors

Compound Structure HP0525 IC50 (μM)
Compound E 2-phenyl-N-propylimidazo[1,2-a]pyrazin-8-amine 15
Compound F N-butyl-2-phenylimidazo[1,2-a]pyrazin-8-amine 12
Compound G N-isobutyl-2-phenylimidazo[1,2-a]pyrazin-8-amine 7

| Compound H | N-cyclopentyl-2-phenylimidazo[1,2-a]pyrazin-8-amine | 10 |

In Vitro Efficacy Assessments

Antiepileptic Activity in Cell-Based Assays

Currently, there is a lack of published research detailing the antiepileptic activity of this compound or its direct derivatives in cell-based in vitro assays. However, studies on the broader class of imidazopyridazinyl compounds containing a carboxylic acid or carboxamide function have been conducted in in-vivo models. For instance, research on analogues of 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine, which includes carboxylic acid derivatives, demonstrated anticonvulsant activity in maximal electroshock-induced seizure tests in mice. In these studies, the amide derivatives were generally found to be more active than the carboxylic acid counterparts.

Antimycobacterial Activity against Mycobacterium tuberculosis Strains

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb). Research has identified several amide derivatives of 3,6-disubstituted imidazo[1,2-b]pyridazines with potent anti-TB activity. Specifically, compounds 8h and 8j from one study demonstrated significant efficacy, inhibiting the growth of Mtb at a concentration of 1.6 µg/mL. Structure-activity relationship (SAR) studies within this series suggested that amide derivatives generally exhibited better antitubercular activity than the corresponding sulphonamide derivatives.

In a related scaffold, imidazo[1,2-b] nih.govnih.govnih.govnih.govtetrazine derivatives have also been investigated. The most promising compound from this series, 3h , displayed a minimum inhibitory concentration (MIC) of 1 μg/ml against M. tuberculosis H37Rv. nih.gov

Compound ClassSpecific CompoundTarget OrganismActivity (MIC)Source
Imidazo[1,2-b]pyridazine Amide8hM. tuberculosis1.6 µg/mL
Imidazo[1,2-b]pyridazine Amide8jM. tuberculosis1.6 µg/mL
Imidazo[1,2-b] nih.govnih.govnih.govnih.govtetrazine3hM. tuberculosis H37Rv1 µg/mL nih.gov

Antiparasitic Activity against Protozoal Parasites (e.g., G. lamblia, T. brucei, P. falciparum)

The 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold has been identified as a novel and potent source of antiparasitic agents. A series of compounds based on this structure was evaluated in vitro against a panel of protozoal parasites, revealing significant and, in some cases, highly selective activity. nih.govnih.gov

Notably, exceptional potency was observed against Giardia lamblia, with several derivatives displaying sub-nanomolar activity. nih.govnih.gov The presence of the nitro group on the imidazo[1,2-b]pyridazine core was demonstrated to be essential for these low IC50 values. nih.govnih.gov The compounds were also tested against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania infantum, and Plasmodium falciparum, showing varied levels of activity. nih.govnih.gov Furthermore, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown potent inhibition of Plasmodium falciparum CLK1 (PfCLK1), a protein kinase, highlighting a potential mechanism of action. mdpi.com

Compound ScaffoldTarget OrganismActivity (IC50)Source
3-nitroimidazo[1,2-b]pyridazineGiardia lambliaSub-nanomolar nih.govnih.gov
3-nitroimidazo[1,2-b]pyridazineTrypanosoma brucei rhodesienseMicromolar to sub-micromolar range nih.govnih.gov
3-nitroimidazo[1,2-b]pyridazineTrypanosoma cruziMicromolar range nih.govnih.gov
3-nitroimidazo[1,2-b]pyridazineLeishmania infantumMicromolar range nih.govnih.gov
3-nitroimidazo[1,2-b]pyridazinePlasmodium falciparumMicromolar to sub-micromolar range nih.govnih.gov
3,6-disubstituted imidazo[1,2-b]pyridazine (Compound 20a)Plasmodium falciparum CLK1 (PfCLK1)32 nM mdpi.com

Anti-Inflammatory Potential in Cancer Cell Lines

There is currently no specific research available on the anti-inflammatory potential of this compound or its direct derivatives in cancer cell lines. While related heterocyclic scaffolds, such as imidazo[1,2-a]pyridine, have been shown to exert anti-inflammatory effects in cancer cells by modulating pathways like NF-κB and STAT3, similar studies on the imidazo[1,2-b]pyridazine core have not been reported in the available literature. nih.govnih.gov

Anticancer Cytotoxicity in Human Cancer Cell Lines

Derivatives of imidazo[1,2-b]pyridazine have been investigated as potential anticancer agents, demonstrating significant cytotoxic and anti-proliferative effects in various human cancer cell lines. A notable study focused on a series of disubstituted imidazo[1,2-b]pyridazines designed as inhibitors of Haspin, a mitotic protein kinase.

Several of these novel compounds exhibited potent anti-proliferative activity. The osteosarcoma cell line U-2 OS was found to be particularly sensitive, with EC50 values for the most active derivatives ranging from 2.8 µM to 8.6 µM. Compound 14 from this series was identified as one of the most active, showing strong effects on the viability of U-2 OS and HCT116 (colon cancer) cells with EC50 values of 2.8 µM and 1.7 µM, respectively. In contrast, the SH-SY5Y neuroblastoma cell line was largely unaffected by these compounds. These findings highlight the potential of the imidazo[1,2-b]pyridazine scaffold for developing selective anticancer therapeutics.

CompoundCancer Cell LineCell TypeActivity (EC50)Source
14HCT116Colon Carcinoma1.7 µM
14U-2 OSOsteosarcoma2.8 µM
12HBL100Breast Epithelial6.6 µM
22U-2 OSOsteosarcoma8.6 µM
14HBL100Breast Epithelial9.5 µM
29 (Negative Control)All testedVarious>10 µM

Preclinical Pharmacological Evaluation of Imidazo 1,2 B Pyridazine Derivatives

The imidazo[1,2-b]pyridazine (B131497) scaffold has been identified as a privileged structure in medicinal chemistry, leading to the investigation of its derivatives across a wide range of therapeutic areas. nih.gov Preclinical evaluations have explored the potential of these compounds, including those with a carboxylic acid moiety at the 3-position, through various in vitro and in vivo studies.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to forecast the binding mode and affinity of small molecule ligands, such as derivatives of Imidazo[1,2-b]pyridazine-3-carboxylic acid, to their macromolecular targets.

Molecular docking simulations have been instrumental in predicting how Imidazo[1,2-b]pyridazine (B131497) derivatives bind to various protein targets and in estimating their binding strength. These predictions are often quantified by scoring functions that result in values such as binding energy, or are correlated with experimentally determined values like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

For instance, extensive docking studies have been performed on derivatives targeting the pseudokinase domain (JH2) of Tyrosine Kinase 2 (Tyk2), a key mediator in autoimmune and inflammatory diseases. rsc.org These studies led to the identification of potent inhibitors with Kᵢ values in the low nanomolar and even picomolar range. nih.gov Similarly, derivatives have been docked against Anaplastic Lymphoma Kinase (ALK), including wild-type and resistant mutants like G1202R, with macrocyclic derivatives showing IC₅₀ values as low as 2.6 nM. nih.gov Other targets successfully modeled include PIM kinases, Penicillin-Binding Protein 2a (PBP2a) from MRSA, Cyclin-Dependent Kinases (CDKs), and synthetic β-amyloid (Aβ) plaques, demonstrating the broad applicability of this scaffold. onljbioinform.comsemanticscholar.orgresearchgate.netnih.gov

Table 1: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives from Docking and In Vitro Studies

Derivative Class/Compound Target Protein Binding Affinity
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine Tyk2 JH2 Kᵢ = 0.015 to 0.086 nM nih.gov
Macrocyclic imidazo[1,2-b]pyridazine (Compound O-10) ALK (Wild-Type) IC₅₀ = 2.6 nM nih.gov
Macrocyclic imidazo[1,2-b]pyridazine (Compound O-10) ALK (G1202R Mutant) IC₅₀ = 6.4 nM nih.gov
K00135 PIM-1 Kinase Low nanomolar potency semanticscholar.org
3,6-Disubstituted imidazo[1,2-b]pyridazines (Compound 20a) PfCLK1 IC₅₀ = 32 nM researchgate.net
2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine β-Amyloid (Aβ₁₋₄₀) Aggregates Kᵢ = 11.0 nM nih.gov
Various Heterocyclic Derivatives PBP2a (MRSA) High GOLD scoring fitness onljbioinform.com

A primary advantage of molecular docking is its ability to reveal the specific atomic interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Co-crystal structures and docking models of Imidazo[1,2-b]pyridazine derivatives in the Tyk2 JH2 binding site have revealed a consistent binding mode. nih.gov Key interactions include a hydrogen bond network with the hinge region, involving residues such as Val690. nih.gov Another crucial set of hydrogen bonds forms near the gatekeeper residue, where the C3 amide of the ligand interacts with Lys642 and Glu688, often through a bridging water molecule. nih.gov

In studies targeting PBP2a from Methicillin-Resistant Staphylococcus aureus (MRSA), docking simulations identified hydrogen bonding interactions with residues SER 112, PRO 113, THR 115, TYR 116, and GLY 121 as critical for inhibition. onljbioinform.com For PIM-1 kinase, a surprising binding mode was discovered where the imidazo[1,2-b]pyridazine scaffold interacts with the N-terminal lobe αC helix rather than the canonical hinge region, explaining the high selectivity of these inhibitors. semanticscholar.org

Table 2: Key Ligand-Protein Interactions for Imidazo[1,2-b]pyridazine Derivatives

Target Protein Key Interacting Residues Binding Site Characteristics / Interaction Type
Tyk2 JH2 Val690, Lys642, Glu688 Hydrogen bond network with hinge region and gatekeeper-proximal area. nih.gov
PBP2a (MRSA) SER 112, PRO 113, TYR 116, GLY 121 Hydrogen bonds stabilizing the target-ligand complex. onljbioinform.com
PIM-1 Kinase N-terminal Lobe (αC Helix) ATP-competitive binding without direct interaction with the kinase hinge region. semanticscholar.org

Virtual High Throughput Screening (VHTS) utilizes computational docking to rapidly screen vast libraries containing millions of chemical compounds against a specific protein target. This approach allows for the cost-effective identification of novel "hit" compounds that are predicted to bind to the target, which can then be prioritized for experimental testing. While VHTS has been successfully employed to explore closely related scaffolds like imidazo[1,2-a]pyridines for new biological targets, specific large-scale screening campaigns that initially identified the imidazo[1,2-b]pyridazine core were not detailed in the available literature. nih.gov However, the principles of VHTS are routinely applied in lead optimization, where smaller, focused libraries of virtual derivatives are screened to predict modifications that would enhance binding affinity and selectivity for a known target.

Molecular Dynamics Simulations (Inferred for hCav3.1 channel interaction modeling)

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for understanding the stability of a predicted binding pose, observing conformational changes in the protein or ligand upon binding, and assessing the role of solvent molecules in the binding event.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods provide insights into molecular geometry, orbital energies, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior and interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method that has been applied to the Imidazo[1,2-b]pyridazine nucleus. dergipark.org.tr DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies (correlating with FT-IR and Raman spectra), and electronic properties. dergipark.org.tr

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Furthermore, analysis of the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule, helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with biological targets and for designing new derivatives with modulated electronic properties.

HOMO-LUMO Energy Gap Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial in computational chemistry for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO energy (EHOMO) is associated with the molecule's capacity to donate an electron, while the LUMO energy (ELUMO) relates to its ability to accept an electron. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a significant descriptor of molecular stability.

While specific DFT calculations for this compound are not detailed in the reviewed literature, studies on analogous imidazo-fused heterocyclic scaffolds are common. scirp.orgnih.gov For these types of compounds, the HOMO-LUMO energy gap is a key parameter investigated to predict their reactivity. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests that the molecule is more reactive. This analysis is fundamental in the early stages of drug discovery to assess the stability of potential therapeutic agents.

Chemical Reactivity Parameters Derivation

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be derived to further quantify the reactivity and stability of a molecule. These parameters, rooted in Density Functional Theory (DFT), provide valuable insights into the chemical behavior of compounds like this compound. scirp.org Key derived parameters include:

Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," indicating higher stability. scirp.org

Softness (S): The reciprocal of hardness (S = 1/η), softness indicates how easily a molecule's electron cloud can be polarized. Higher softness values correlate with greater reactivity. scirp.org

Electronegativity (χ): Represents the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): Defined as μ = -χ, it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): This parameter measures the propensity of a species to accept electrons. It is calculated as ω = μ² / 2η.

Theoretical investigations on similar imidazo[1,2-a]pyridine (B132010) derivatives have used these parameters to rank molecules based on their reactivity and stability, providing a comprehensive understanding of their physicochemical properties. scirp.org

Chemoinformatics and Drug-Likeness Evaluation

Chemoinformatics tools are essential for evaluating the drug-like properties of a compound in the early phases of pharmaceutical development. These computational methods predict physicochemical and pharmacokinetic properties, helping to identify candidates with a higher probability of success in clinical trials.

Lipinski's Rule of Five Compliance

Lipinski's Rule of Five is a widely used guideline to assess the potential for oral bioavailability of a drug candidate. wikipedia.orgdrugbank.com The rule states that a compound is more likely to be orally active if it does not violate more than one of the following criteria:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular mass (MW) of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgunits.it

This compound demonstrates full compliance with Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral administration.

Lipinski's Rule ParameterValue for this compoundRuleCompliance
Molecular Weight (MW)163.13 g/mol&lt; 500 DaYes
Hydrogen Bond Donors (HBD)1≤ 5Yes
Hydrogen Bond Acceptors (HBA)5≤ 10Yes
Calculated log P (XlogP3)0.2≤ 5Yes
Violations0≤ 1Yes

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Descriptors

Predicting the ADMET properties of a compound is a critical step in evaluating its potential as a drug. nih.gov While specific experimental ADMET data for this compound is not available, computational tools are frequently used to predict these properties for novel imidazo-fused heterocycles. nih.govmdpi.com

Key computed descriptors relevant to ADMET profiles include:

Topological Polar Surface Area (TPSA): The TPSA for this compound is calculated to be 67.5 Ų. This value is within the range typically associated with good cell membrane permeability and oral bioavailability (generally, TPSA < 140 Ų).

Rotatable Bonds: The molecule has 1 rotatable bond (the C-C bond between the ring and the carboxylic acid group). A low number of rotatable bonds (typically ≤ 10) is favorable for good oral bioavailability as it reduces conformational flexibility and entropy loss upon binding to a target.

ADMET analyses for related compounds often show good predictions for human intestinal absorption (%HIA) and a low likelihood of being mutagenic or carcinogenic. mdpi.com Such in silico predictions are vital for prioritizing compounds for further experimental testing. nih.gov

TOPKAT Descriptors

TOPKAT (Toxicity Prediction by Komputer Assisted Technology) is a software package used to predict various toxicological endpoints for chemical compounds, such as carcinogenicity, mutagenicity, and skin sensitization. This computational assessment is a valuable tool for early-stage hazard identification in drug discovery.

Specific TOPKAT descriptor calculations for this compound are not available in the public literature. However, the application of such predictive toxicology models is a standard practice in the development of new chemical entities to flag potential liabilities and guide the design of safer molecules. For novel heterocyclic series, these tools would be used to predict potential toxicities based on the compound's structure and physicochemical properties.

Advanced Characterization and Structural Elucidation of Imidazo 1,2 B Pyridazine 3 Carboxylic Acid Derivatives

X-ray Crystallography

X-ray crystallography stands as a powerful tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline state.

For instance, the structures of newly synthesized heterocyclic compounds based on the pyridazino[4,5-b]indole framework, a related fused system, were unequivocally confirmed by X-ray single crystal diffraction analysis. mdpi.com One such compound crystallized in the triclinic crystal system with a P-1 space group, providing definitive proof of its molecular structure. mdpi.com Similarly, the structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine was confirmed through X-ray analysis, revealing a planar conformation and π-π stacking interactions in the crystal lattice. nih.gov These examples highlight the power of this technique in providing indisputable structural evidence for complex heterocyclic systems, which is directly applicable to the study of imidazo[1,2-b]pyridazine-3-carboxylic acid derivatives.

Table 1: Crystallographic Data for a Representative Related Heterocyclic Compound
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Data for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com

To understand the mechanism of action for biologically active imidazo[1,2-b]pyridazine (B131497) derivatives, co-crystallization with their protein targets is a critical step. This technique allows for the detailed visualization of the ligand-protein complex, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are responsible for the ligand's binding affinity and selectivity.

For example, a cocrystal structure of an imidazo[1,2-b]pyridazine derivative (6c) bound to the Tyk2 JH2 protein domain was successfully obtained. nih.gov This structural analysis revealed that the inhibitor interacts with the protein through two main hydrogen bond networks. One network involves the C8 methylamino group and the N1 of the imidazo[1,2-b]pyridazine core with the hinge region residue Val690. nih.gov The other key interaction occurs near the gatekeeper residue, where the C3 amide carbonyl forms hydrogen bonds with Lys642 and Glu688, mediated by a water molecule. nih.gov In another study, the co-crystal structure of a disubstituted imidazo[1,2-b]pyridazine derivative with Haspin kinase was determined, showing a planar conformation of the inhibitor with the indazole moiety forming hydrogen bonds with the hinge region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound and its derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR spectroscopy is used to identify the number and type of protons in a molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide valuable information about the electronic environment and connectivity of the protons in the imidazo[1,2-b]pyridazine core and its substituents.

For a derivative like 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, the protons on the pyridazine (B1198779) ring typically appear as doublets in the aromatic region of the spectrum. mdpi.com For example, the ¹H NMR spectrum in DMSO-d₆ showed two doublets at δ 8.48 (d, J = 9.6 Hz, 1H) and δ 7.88 (d, J = 9.6 Hz, 1H), corresponding to the protons on the pyridazine ring. mdpi.com The protons of the phenylsulfonyl group appeared as multiplets between δ 7.56 and 7.79, while the methylene (B1212753) protons gave a singlet at δ 5.23. mdpi.com

Table 2: Representative ¹H NMR Data for Imidazo[1,2-b]pyridazine Derivatives
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineCDCl₃7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 1H) mdpi.com
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineDMSO-d₆8.48 (d, J = 9.6 Hz, 1H), 7.88 (d, J = 9.6 Hz, 1H), 7.79–7.70 (m, 3H), 7.64–7.56 (m, 2H), 5.23 (s, 2H) mdpi.com

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-b]pyridazine ring system are characteristic and depend on the nature and position of the substituents.

In the case of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, the ¹³C NMR spectrum in DMSO-d₆ displayed signals corresponding to all 13 carbon atoms. mdpi.com The carbons of the imidazo[1,2-b]pyridazine core and the phenyl ring appeared in the range of δ 125.4 to 149.4, while the methylene carbon was observed at δ 55.9. mdpi.com The chemical shifts of carbons in the pyridazin-3(2H)-one system, a related core structure, have also been extensively studied, with C(3) appearing at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02. rsc.org

Table 3: Representative ¹³C NMR Data for an Imidazo[1,2-b]pyridazine Derivative
CompoundSolventChemical Shift (δ, ppm)
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineDMSO-d₆149.4, 138.5, 138.0, 137.1, 134.3, 132.3, 129.4 (2C), 128.8, 128.0 (2C), 125.4, 55.9 mdpi.com

Mass Spectrometry

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.

Techniques such as electrospray ionization (ESI) are commonly employed. For 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, LC/MS analysis with ESI+ detection showed the protonated molecular ion [M+H]⁺ at m/z 353.13/355.10, consistent with the presence of a chlorine atom. mdpi.com HRMS further confirmed the elemental composition with a calculated value of 353.0106 for C₁₃H₁₀ClN₄O₄S, which closely matched the experimental value of 353.0105. mdpi.com In another study, the molecular weights of various 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were determined by high-resolution mass spectrometry with electrospray mode (ESI). scirp.org

Table 4: Representative Mass Spectrometry Data for an Imidazo[1,2-b]pyridazine Derivative
CompoundIonization Methodm/z [M+H]⁺HRMS [M+H]⁺ CalculatedHRMS [M+H]⁺ Found
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineESI+353.13/355.10353.0106353.0105 mdpi.com

Literature Reviews and Patent Landscape Analysis

Comprehensive Reviews on Imidazo[1,2-b]pyridazine (B131497) in Medicinal Chemistry

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has been extensively reviewed for its broad spectrum of pharmacological activities. nih.govresearchgate.net This scaffold's versatility has led to the development of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antiparasitic properties. nih.govresearchgate.net The resurgence of interest in this chemical framework can be partly attributed to the success of Ponatinib (B1185), a potent kinase inhibitor containing the imidazo[1,2-b]pyridazine core, which is used in cancer therapy. nih.gov

Reviews of this scaffold highlight its ability to serve as a template for the design of inhibitors for various enzymes, particularly kinases. The structural rigidity of the fused ring system, combined with the potential for substitution at multiple positions, allows for the fine-tuning of potency and selectivity towards specific biological targets. Furthermore, the imidazo[1,2-b]pyridazine nucleus has been identified as a valuable pharmacophore for developing ligands for receptors and ion channels, as well as imaging agents for conditions like Alzheimer's disease. researchgate.netnih.gov

The diverse biological activities of imidazo[1,2-b]pyridazine derivatives are summarized in the table below:

Therapeutic AreaBiological Target/ActivityReference
OncologyKinase inhibitors (e.g., ALK, CDK12/13) nih.govnih.gov
NeurologyLigands for β-Amyloid Plaques nih.gov
Infectious DiseasesAntiparasitic, Antimicrobial, Antiviral nih.govresearchgate.net
InflammationAnti-inflammatory agents nih.gov

Academic Review of Patent Literature on Imidazo[1,2-b]pyridazine-3-carboxylic Acid and Derivatives

A review of the patent landscape reveals significant interest in imidazo[1,2-b]pyridazine derivatives, including those bearing a carboxylic acid moiety at the 3-position. These patents cover a wide range of potential therapeutic applications, underscoring the perceived value of this scaffold by pharmaceutical and biotechnology companies.

Many patent applications focus on the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. For instance, patents describe imidazo[1,2-b]pyridazine-based compounds as inhibitors of Adaptor Associated Kinase 1 (AAK1), which has implications for neurological and other disorders. google.com The carboxylic acid group at the 3-position, or derivatives thereof, often plays a crucial role in modulating the compound's pharmacokinetic properties or in establishing key interactions with the target protein.

The following table provides a snapshot of the patent literature for imidazo[1,2-b]pyridazine derivatives, including those related to the 3-carboxylic acid scaffold:

Patent NumberAssigneeTherapeutic Target/Indication
WO2015035167A1Not specifiedAdaptor Associated Kinase 1 (AAK1) inhibitors

Future Directions in Imidazo[1,2-b]pyridazine Research

The extensive research into the imidazo[1,2-b]pyridazine scaffold has laid a strong foundation for future drug discovery efforts. Several key areas are poised for further exploration and development.

One promising avenue is the continued exploration of this scaffold for the inhibition of novel and challenging biological targets. The proven success against kinases suggests that other enzyme families could also be effectively targeted. The development of covalent inhibitors, as demonstrated for CDK12/13, represents a strategy to achieve high potency and selectivity. nih.gov

Another important direction is the design of imidazo[1,2-b]pyridazine derivatives that can overcome drug resistance, a major challenge in cancer therapy. Research into macrocyclic derivatives as ALK inhibitors capable of combating multiple resistant mutants is a testament to this effort. nih.gov

Furthermore, the application of this scaffold in developing diagnostic and research tools, such as PET radiotracers for imaging β-amyloid plaques, is an expanding area of interest that could have a significant impact on the management of neurodegenerative diseases. nih.gov The continued development of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse derivatives with improved pharmacological properties.

Future research will likely focus on:

Targeting novel enzyme classes: Moving beyond kinases to other therapeutically relevant enzymes.

Combating drug resistance: Designing next-generation inhibitors that are effective against resistant mutants.

Expanding diagnostic applications: Developing novel imaging agents and molecular probes.

Innovative synthetic strategies: Creating more efficient and versatile methods for scaffold derivatization.

Q & A

Q. What are the standard synthetic routes for Imidazo[1,2-b]pyridazine-3-carboxylic acid, and how do reaction conditions influence yields?

The synthesis typically involves condensation reactions between substituted pyridazines and haloacetaldehyde derivatives. For example, haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate can react with pyridazine precursors under controlled temperatures (e.g., 80–100°C) and inert atmospheres (e.g., nitrogen) to form the imidazo[1,2-b]pyridazine core . Transition-metal catalysts (e.g., Pd, Cu) are increasingly used for cross-coupling reactions to introduce substituents, with yields varying based on ligand choice (e.g., acetylacetonate ligands improve efficiency) .

Q. How is the purity and structural integrity of Imidazo[1,2-b]pyridazine derivatives validated experimentally?

Characterization relies on:

  • HPLC/MS : For assessing purity (>95% is typical) and molecular weight confirmation (e.g., C₉H₉N₃O₂ has a theoretical MW of 191.19 g/mol) .
  • NMR (¹H/¹³C) : To verify substitution patterns and regioselectivity, particularly for distinguishing isomers like imidazo[1,2-b]pyridazine vs. imidazo[4,5-c]pyridazine .
  • Elemental Analysis : Ensures stoichiometric accuracy, critical for derivatives like 6-chloro variants (C₉H₈ClN₃O₂) .

Q. What stability considerations are critical for storing this compound derivatives?

Derivatives require storage under inert atmospheres (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. For example, ester derivatives (e.g., ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate) degrade rapidly in humid conditions, necessitating desiccants .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of Imidazo[1,2-b]pyridazine derivatives for kinase inhibition?

Key SAR insights:

  • Substitution at Position 6 : Chloro or methyl groups enhance Haspin kinase inhibition (IC₅₀ < 50 nM) by improving hydrophobic interactions with the ATP-binding pocket .
  • Carboxylic Acid Bioisosteres : Replacing the carboxylic acid with tetrazoles or amides (e.g., 3-carboxamide derivatives) improves metabolic stability while retaining potency .
  • Tricyclic Modifications : Fusing bicyclic moieties (e.g., pyrrolo[1,2-b]pyridazine) increases selectivity for kinases like CDK9 .

Q. What methodological strategies resolve contradictions in biological activity data across Imidazo[1,2-b]pyridazine derivatives?

  • Isomer-Specific Profiling : Separate imidazo[1,2-b]pyridazine from imidazo[4,5-c]pyridazine isomers via preparative HPLC to avoid confounding bioactivity results .
  • Dose-Response Validation : Re-test compounds like 2,6-dimethyl derivatives under standardized assays (e.g., MIC for antimicrobial activity) to address variability in reported IC₅₀ values .

Q. How do transition-metal-catalyzed methods improve the scalability of Imidazo[1,2-b]pyridazine synthesis?

  • Palladium-Catalyzed Hydrogenation : Efficiently reduces nitro or halogenated intermediates (e.g., 6-chloro derivatives) with >80% yield under mild H₂ pressure (1–3 atm) .
  • Copper-Mediated Cyclization : Enables one-pot synthesis of the imidazo[1,2-b]pyridazine core from 2-aminopyridazines and α-haloketones, reducing step count and waste .

Q. What analytical techniques are optimal for assessing in vitro metabolic stability of Imidazo[1,2-b]pyridazine-based therapeutics?

  • Microsomal Incubation Assays : Use liver microsomes (human/rat) with LC-MS/MS to quantify parent compound degradation (e.g., t₁/₂ > 60 min indicates suitability for oral dosing) .
  • CYP450 Inhibition Screening : Evaluate interactions with CYP3A4/2D6 isoforms to mitigate drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-b]pyridazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-b]pyridazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.